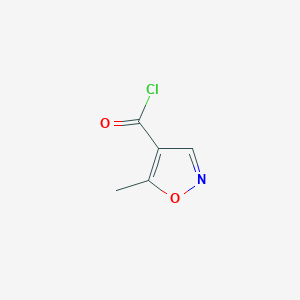
2-(Chloromethyl)-5-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methyl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of chloromethyl benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of 1,3,5-triphenyl-1,3,5-triazines with chlorocarbonylsulfenyl chloride in a one-pot procedure, leading to the formation of 3-chloromethyl-2(3H)-benzothiazolones, which can then be further modified by nucleophilic substitution with different nucleophiles to yield various substituted products .
Molecular Structure Analysis
The molecular structure of chloromethyl benzothiazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and elemental analysis. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds. Computational methods like DFT calculations have been employed to optimize geometrical structures and to predict vibrational frequencies, NBO, and FMO analyses .
Chemical Reactions Analysis
Chloromethyl benzothiazole derivatives are reactive intermediates that can undergo nucleophilic substitution reactions. They can react with various nucleophiles, including sulfur, oxygen, and nitrogen nucleophiles, to form fused heterocyclic systems such as s-triazolo and 1,2,4-oxadiazolo derivatives . Additionally, these compounds can be used to synthesize a wide range of other derivatives, such as 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl benzothiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into bond lengths and angles, which can be compared with theoretical values to understand the steric interactions within the molecule . The electronic properties, such as HOMO and LUMO energies, indicate the potential for charge transfer within these molecules, which is significant for their reactivity and potential applications .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities
A significant application of benzothiazole derivatives, specifically the mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is found in their potential anti-inflammatory effects. In vitro studies have shown that these compounds, particularly those with a chloro functional group, can inhibit bovine serum albumin denaturation, indicating promising anti-inflammatory activity. However, it's worth noting that methyl, methoxy, and dimethyl derivatives exhibit mild to moderate anti-inflammatory activity, suggesting a nuanced relationship between structural variations and biological activity (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antitumor Properties
Another critical area of research involves the synthesis of benzothiazole derivatives, such as 2-(4-acylaminophenyl)benzothiazoles, to explore their role in antitumor activities. These compounds have shown potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mode of action is believed to be novel and involves complex metabolic transformations. Studies indicate that N-acetylation and oxidation are significant metabolic pathways for these compounds, with the nature of the 3'-substituent dictating the predominant process. Interestingly, certain N-acyl derivatives maintain their selective antitumor activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Chua et al., 1999).
Synthesis and Chemical Properties
The chemical synthesis and properties of benzothiazole derivatives have been a subject of extensive study. For instance, 3-chloromethyl-2(3H)-benzothiazolones were synthesized from 1,3, 5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure. The chlorine atom in these compounds can be substituted by various nucleophiles, demonstrating the versatility and potential for further chemical modifications and applications in different domains (Tanabe & Sanemitsu, 1988).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKLGFADWCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methyl-1,3-benzothiazole | |
CAS RN |
5717-91-9 |
Source


|
| Record name | 2-(chloromethyl)-5-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)





amino}acetamide](/img/structure/B3020855.png)
![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)




